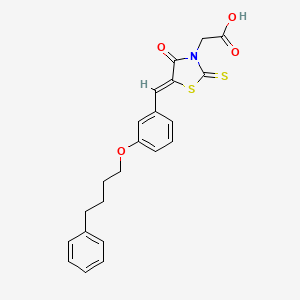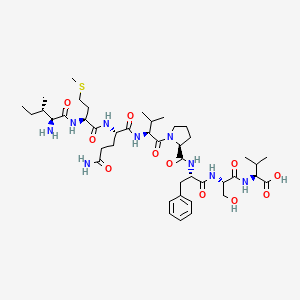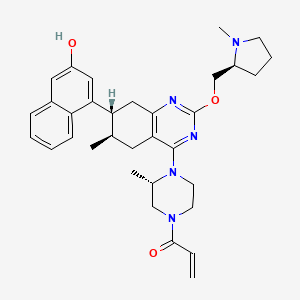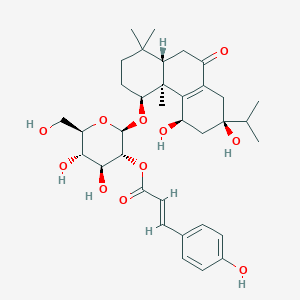
Inflexuside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inflexuside B is an abietane diterpenoid compound isolated from the aerial parts of the plant Isodon inflexus. It is known for its strong inhibitory effects on lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Inflexuside B can be isolated from the aerial parts of Isodon inflexus through extraction and purification processes the isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely reported. Given its natural occurrence in Isodon inflexus, large-scale extraction from the plant material is a potential method for obtaining the compound. This process would involve harvesting the plant, drying, and performing solvent extraction followed by purification steps such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Inflexuside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Inflexuside B has several scientific research applications, including:
Chemistry: Used as a model compound for studying abietane diterpenoids and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly its inhibition of nitric oxide synthase in macrophages.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Mécanisme D'action
Inflexuside B exerts its effects by inhibiting lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages. This inhibition reduces the production of nitric oxide, a key mediator of inflammation. The molecular targets and pathways involved include the nitric oxide synthase enzyme and the signaling pathways activated by lipopolysaccharides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abietic Acid: Another abietane diterpenoid with similar structural features.
Dehydroabietic Acid: A related compound with similar biological activities.
Rosmanol: An abietane diterpenoid with antioxidant properties.
Uniqueness of Inflexuside B
This compound is unique due to its strong inhibitory effects on nitric oxide synthase, which distinguishes it from other similar compounds. Its specific structure and functional groups contribute to its potent biological activity .
Propriétés
Formule moléculaire |
C35H48O11 |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-2-[[(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-2,3,4,5,6,8,10,10a-octahydrophenanthren-4-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H48O11/c1-18(2)35(43)15-21-22(38)14-25-33(3,4)13-12-26(34(25,5)28(21)23(39)16-35)45-32-31(30(42)29(41)24(17-36)44-32)46-27(40)11-8-19-6-9-20(37)10-7-19/h6-11,18,23-26,29-32,36-37,39,41-43H,12-17H2,1-5H3/b11-8+/t23-,24-,25+,26+,29-,30+,31-,32+,34-,35-/m1/s1 |
Clé InChI |
LJUJBIZHOUPFJG-WGJIMLTISA-N |
SMILES isomérique |
CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)C)O)O |
SMILES canonique |
CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)

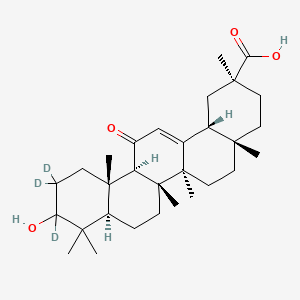
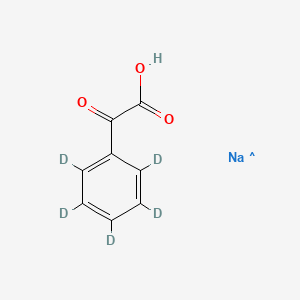
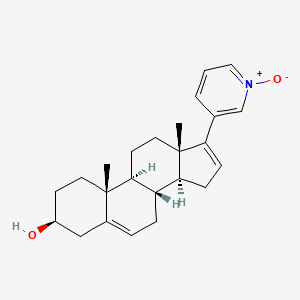
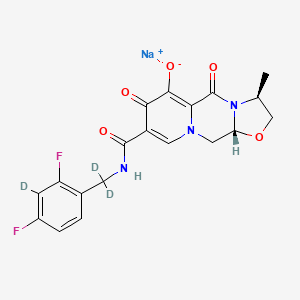
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)
